Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine

Description

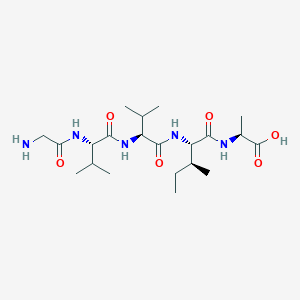

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine is a synthetic linear pentapeptide with the sequence Gly-Val-Val-Ile-Ala. Its molecular formula is C₂₁H₃₉N₅O₆, and its approximate molecular weight is 457.5 g/mol (calculated based on constituent amino acids and dehydration synthesis). The peptide lacks post-translational modifications such as methylation or cyclization, which may influence its metabolic stability and solubility.

Properties

CAS No. |

643754-07-8 |

|---|---|

Molecular Formula |

C21H39N5O6 |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C21H39N5O6/c1-8-12(6)17(20(30)23-13(7)21(31)32)26-19(29)16(11(4)5)25-18(28)15(10(2)3)24-14(27)9-22/h10-13,15-17H,8-9,22H2,1-7H3,(H,23,30)(H,24,27)(H,25,28)(H,26,29)(H,31,32)/t12-,13-,15-,16-,17-/m0/s1 |

InChI Key |

AHWGPPKHWWGODE-PTTAZLHSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like valine and isoleucine.

Reduction: Reduction reactions can be used to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine has several applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymes, alter cell signaling pathways, or affect gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine with peptides from the provided evidence:

Key Observations:

- Size and Complexity : The target pentapeptide is smaller and simpler than 's octapeptide (762.893 g/mol) and 's cyclic peptide, which likely has a higher molecular weight due to cyclization .

- Functional Residues: ’s peptide contains tyrosine, which enhances solubility via its phenolic hydroxyl group, whereas the target’s hydrophobic valine and isoleucine residues may limit aqueous solubility .

Research Implications and Limitations

- Stability : Linear peptides like the target are more prone to proteolysis than cyclic or methylated variants .

- Solubility : Hydrophobic residues (Val, Ile) in the target may necessitate formulation adjustments compared to tyrosine-containing peptides .

- Functional Versatility : Sequence modularity allows for customization, as seen in angiotensin analogs .

Biological Activity

Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine is a tetrapeptide composed of four amino acids: glycine, valine, isoleucine, and alanine. This compound has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. Understanding its interactions at the molecular level can provide insights into its applications in drug development and therapeutic interventions.

Structural Characteristics

The molecular structure of this compound features a combination of hydrophobic and hydrophilic residues, which influences its solubility and interaction with biological molecules. The arrangement of amino acids contributes to the peptide's ability to engage in protein-protein interactions and modulate enzyme activity.

| Amino Acid | Type | Properties |

|---|---|---|

| Glycine | Hydrophilic | Smallest amino acid, flexible |

| Valine | Hydrophobic | Branched chain, stabilizes structure |

| Isoleucine | Hydrophobic | Branched chain, enhances binding |

| Alanine | Hydrophobic | Simple structure, supports stability |

Biological Activity

This compound exhibits several biological activities:

- Protein Interactions : The peptide's sequence allows it to bind effectively to various proteins and enzymes, influencing their activity and stability. Studies indicate that peptides with hydrophobic residues can enhance binding affinity to target proteins, which is critical for biochemical signaling pathways .

- Enzyme Modulation : Research suggests that this tetrapeptide can modulate enzyme activities by acting as an inhibitor or enhancer depending on the specific enzyme-substrate interactions. This modulation is particularly relevant in metabolic pathways where precise control of enzyme activity is necessary .

- Therapeutic Potential : Due to its ability to interact with cellular receptors and enzymes, this compound is being explored for potential therapeutic uses. Its structural properties may allow it to serve as a prodrug or a drug delivery system, enhancing the bioavailability of therapeutic agents .

Case Studies

- Interaction with Receptors : A study demonstrated that this compound could effectively bind to specific receptors involved in metabolic regulation. This binding was shown to enhance the receptor's activity, leading to increased cellular responses in vitro .

- Peptide Transport Mechanisms : Research on peptide transporters has indicated that this compound can be transported across cell membranes via peptide transporters like PEPT1. This property enhances its potential as a drug carrier for poorly soluble drugs, improving their absorption and efficacy .

- Antiviral Activity : Preliminary studies have suggested that variations of this tetrapeptide may exhibit antiviral properties by inhibiting viral replication mechanisms. The incorporation of hydrophobic amino acids appears to enhance membrane permeability, facilitating better interaction with viral components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.